Lipophilicity Advantage: clogP and Membrane Permeability
The addition of the cyclopropylmethyl group to the N1 position of 2-(trifluoromethyl)benzene-1,4-diamine increases the calculated partition coefficient (clogP) by an estimated 1.2–1.5 log units relative to the parent compound (XLogP3 = 1.4). The parent diamine, with two free NH₂ groups and a compact structure, lies below the typical optimal lipophilicity range (LogP 2–4) for passive membrane permeation . The N1-cyclopropylmethyl derivative is projected to fall within the favorable LogP window of 2.6–2.9, consistent with the clogP values of known orally bioavailable serine protease inhibitors bearing similar N-cycloalkylmethyl substituents [1]. This represents an approximate 15- to 30-fold increase in computed octanol-water partition coefficient, enhancing predicted passive permeability without the excessive lipophilicity (>5) that promotes promiscuous binding and poor aqueous solubility [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated clogP 2.6–2.9 (group contribution method) |
| Comparator Or Baseline | 2-(Trifluoromethyl)benzene-1,4-diamine (CAS 364-13-6): XLogP3 = 1.4 |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.5; ~15- to 30-fold increase in computed octanol-water partition coefficient |
| Conditions | In silico prediction; comparator XLogP3 from PubChem experimental dataset |
Why This Matters
For cell-based assays and in vivo pharmacology, compounds with LogP between 2 and 4 have a higher probability of crossing lipid bilayers passively, making the N1-cyclopropylmethyl derivative a more suitable starting point for hit-to-lead optimization than the hydrophilic parent diamine.
- [1] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. View Source
